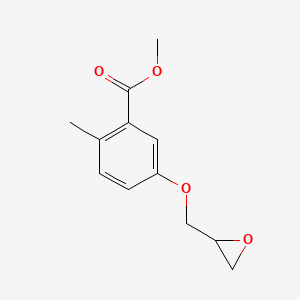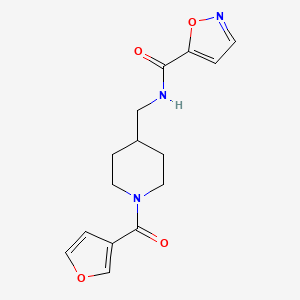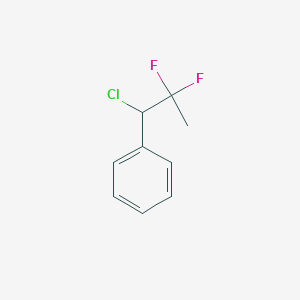![molecular formula C12H13N3O4S2 B2383996 N-(5-(Methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamid CAS No. 1351635-52-3](/img/structure/B2383996.png)
N-(5-(Methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(Methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a compound with unique structural attributes, integrating a furan-2-carboxamide moiety with a thiazolo[5,4-c]pyridine ring system. This compound’s intricate structure makes it a focal point of research across various scientific domains.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Die Verbindung zeigt eine neuartige antibakterielle Aktivität. Forscher haben Derivate synthetisiert, die Thiazol- und Sulfonamidgruppen kombinieren, die beide für ihre antibakteriellen Eigenschaften bekannt sind. Diese Moleküle wurden isoliert und in Kombination mit dem zellpenetrierenden Peptid Octaarginin getestet. Bemerkenswert ist, dass mehrere synthetisierte Verbindungen eine starke antibakterielle Aktivität gegen sowohl gramnegative als auch grampositive Bakterien zeigten. Die Spezifität des Arzneimittel-Peptid-Komplexes war offensichtlich, mit einer schnelleren Tötungskinetik gegenüber Bakterienzellen und vernachlässigbarer hämolytischer Aktivität gegenüber menschlichen roten Blutkörperchen .
Anti-Fibrose-Aktivität
Screening-Ergebnisse deuten darauf hin, dass einige der Zielverbindungen eine bessere Anti-Fibrose-Aktivität aufweisen als bestehende Medikamente wie Pirfenidon. Diese Ergebnisse deuten auf potenzielle Anwendungen bei Fibrose-bedingten Erkrankungen hin .
Organische Zwischenstufe
Ein weiteres Derivat, N-(2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropansulfonamid, dient als organische Zwischenstufe. Es kann durch nukleophile und Amidierungsreaktionen synthetisiert werden, was es für weitere chemische Umwandlungen nützlich macht .
Furan-basiertes Amid-Derivat
Die neuartige Verbindung N-(Pyridin-2-ylmethyl)furan-2-carboxamid wurde synthetisiert und charakterisiert. Ihre Spektralanalyse, Einkristall-Röntgenstruktur, Hirshfeld-Oberflächenanalyse und DFT-Berechnungen liefern Einblicke in ihre Eigenschaften und potenziellen Anwendungen .
Wirkmechanismus
Mode of Action
It is known that the compound interacts with its targets, leading to changes in the biological system . The specifics of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound is likely to affect several biochemical pathways due to its complex structure and potential interactions with various targets
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. These factors can include pH, temperature, presence of other compounds, and specific conditions within the biological system . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide generally involves multi-step organic synthesis:
Initial formation of the thiazolo[5,4-c]pyridine backbone.
Introduction of the methylsulfonyl group to the 5th position.
Coupling the prepared intermediate with furan-2-carboxylic acid under suitable conditions to form the target compound.
Industrial Production Methods: For industrial-scale production, optimization of reaction conditions to improve yield and purity is crucial. This includes adjusting parameters such as:
Temperature control.
Efficient catalysts.
Purification techniques like crystallization or chromatography.
Types of Reactions It Undergoes
Oxidation: : The sulfonyl group may undergo further oxidation reactions, potentially forming sulfonic acid derivatives.
Reduction: : Selective reduction of the compound can target the sulfonyl group or the heterocyclic rings, leading to altered functional properties.
Substitution: : The compound can undergo substitution reactions at various reactive sites, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituting agents: : Halides, alkylating agents.
Major Products Formed
Oxidized or reduced versions of the initial compound.
Substituted derivatives with potentially different biological or chemical properties.
Chemistry
The compound is utilized in synthesizing novel derivatives for material science and catalysis studies.
Biology
Research involves exploring its interactions with biological macromolecules, studying its binding affinities, and possible therapeutic applications.
Medicine
Investigated for its potential pharmaceutical applications, particularly as a lead compound in drug design targeting specific pathways or receptors.
Industry
Applications in developing advanced materials and as intermediates in the synthesis of other complex organic compounds.
Eigenschaften
IUPAC Name |
N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S2/c1-21(17,18)15-5-4-8-10(7-15)20-12(13-8)14-11(16)9-3-2-6-19-9/h2-3,6H,4-5,7H2,1H3,(H,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDHFLAFZYILOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl N-[2-hydroxy-2-(1-methylpyrazol-4-YL)propyl]carbamate](/img/structure/B2383914.png)

![N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2383917.png)
![4-(4-((2-Methylnaphthalen-1-yl)methyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2383918.png)
![3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2383919.png)
![[2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2383925.png)
![5-{[(4-fluorophenyl)methyl]sulfanyl}-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B2383926.png)


![N-(2,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2383931.png)
![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2383932.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide](/img/new.no-structure.jpg)

